molecular formula C15H13F2N3O2 B7634226 1-Cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate

1-Cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate

Cat. No.: B7634226
M. Wt: 305.28 g/mol
InChI Key: ZVHHGJXLVRAMIQ-UHFFFAOYSA-N
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Description

1-Cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a cyanopropyl group, a difluorophenyl group, and a methylpyrazole carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step involves the use of a halogenated difluorobenzene derivative, which undergoes a nucleophilic substitution reaction with the pyrazole intermediate.

    Addition of the cyanopropyl group: This can be accomplished through a nucleophilic addition reaction using a cyanopropyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Alcohols, amines.

    Substitution products: Amino or thio derivatives of the original compound.

Scientific Research Applications

1-Cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammatory diseases.

    Materials Science: It is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into cellular processes and molecular interactions.

    Industrial Applications: It is explored for its use in the development of agrochemicals and specialty chemicals, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of 1-Cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-Cyanopropan-2-yl 1-(2,4-difluorophenyl)-5-methylpyrazole-3-carboxylate: Similar structure but with different fluorine substitution pattern.

    1-Cyanopropan-2-yl 1-(2,6-dichlorophenyl)-5-methylpyrazole-3-carboxylate: Similar structure but with chlorine atoms instead of fluorine.

    1-Cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-ethylpyrazole-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-Cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate is unique due to its specific substitution pattern and the presence of both cyanopropyl and difluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyanopropan-2-yl 1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O2/c1-9-8-13(15(21)22-10(2)6-7-18)19-20(9)14-11(16)4-3-5-12(14)17/h3-5,8,10H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHHGJXLVRAMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC=C2F)F)C(=O)OC(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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